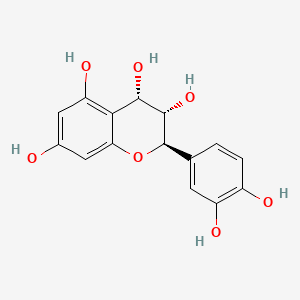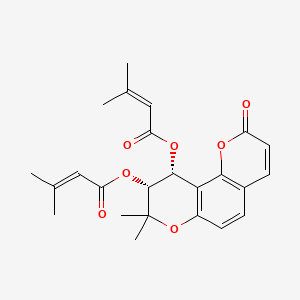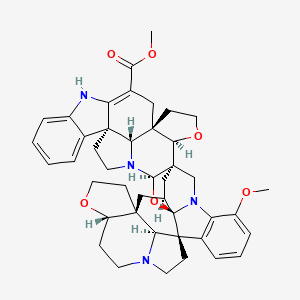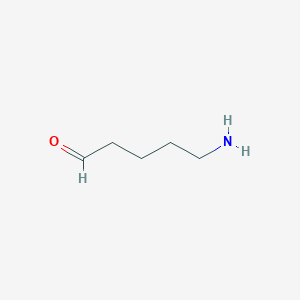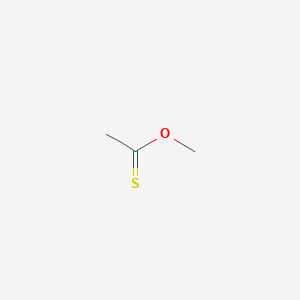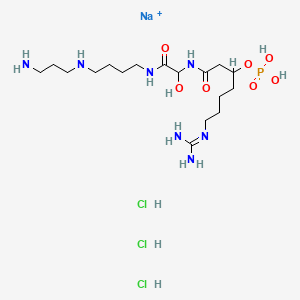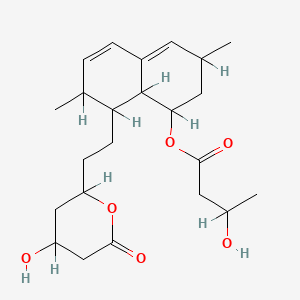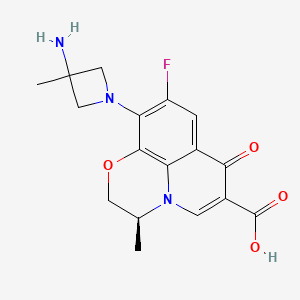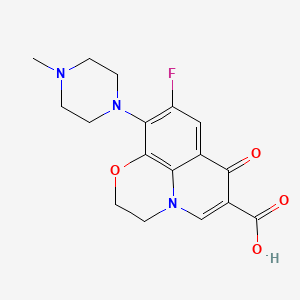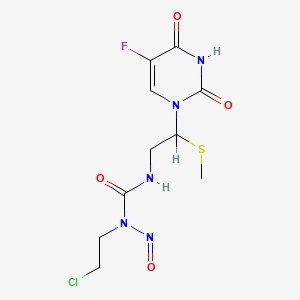![molecular formula C19H22O3 B1222185 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid CAS No. 2012-73-9](/img/structure/B1222185.png)
2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid and its derivatives involves several chemical reactions, yielding compounds with potential antimicrobial activities and other significant properties. Zhang Dan-shen (2009) described a method for synthesizing a similar compound, highlighting a condensation process involving 2-(4-hydroxyphenyl)acetyl chloride with an overall yield of about 38% (Zhang Dan-shen, 2009). K. N. Nirmalan, S. Antony, and N. Ramalakshmi (2016) provided a protocol for synthesizing derivatives of this compound, demonstrating its effectiveness against various microbial pathogens (Nirmalan, Antony, & Ramalakshmi, 2016).
Molecular Structure Analysis
The structural analysis of this compound derivatives reveals the significance of molecular docking studies in understanding their biological activities. The derivatives' structure-activity relationships indicate their potential in various biochemical applications, underscoring the importance of molecular structure in determining the compound's properties and efficacy (Nirmalan et al., 2016).
Chemical Reactions and Properties
The chemical reactions involved in synthesizing this compound and its derivatives are complex and varied. These reactions, such as the Michael addition and ring-closing metathesis, play a crucial role in forming the compound's structure and its functional properties. For example, D. Clive and Hua Cheng (2001) explored sequential ring-closing metathesis and radical cyclization, affording bicyclic products, indicating the compound's versatility in chemical reactions (Clive & Cheng, 2001).
Physical Properties Analysis
While the specific physical properties of this compound are not detailed in the available literature, general analysis methods such as IR, 1H NMR, and MS are commonly used to confirm the target compound's structure and purity. These analytical techniques ensure the synthesized compound meets the desired specifications and exhibits the expected physical properties (Zhang Dan-shen, 2009).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including reactivity and stability, are influenced by their molecular structure. These properties are crucial for their potential biological activities and applications. The research by Nirmalan et al. (2016) on the antimicrobial studies of these compounds highlights the impact of chemical properties on their efficacy against microbial pathogens (Nirmalan et al., 2016).
Applications De Recherche Scientifique
Sorption and Environmental Behavior
Sorption of Phenoxy Herbicides to Soil and Organic Matter A comprehensive review by Werner, Garratt, and Pigott (2012) compiled data on the sorption of 2,4-D and other phenoxy herbicides to soil, highlighting the importance of soil organic matter and iron oxides as relevant sorbents. This study emphasizes the environmental behavior of phenoxy acids, providing insight into how similar compounds, including "2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid," may interact with soil components, potentially affecting their mobility and degradation in the environment (Werner, Garratt, & Pigott, 2012).
Degradation and Removal in Aquatic Environments
Transformation and Removal of Phenoxy Acids in Water Muszyński, Brodowska, and Paszko (2019) discussed the behavior, levels, and transformations of phenoxy acids in aquatic ecosystems. The study outlines the processes of hydrolysis, biodegradation, and photodegradation, which play crucial roles in the degradation of phenoxy acids, including methodologies that might be applicable for "this compound" (Muszyński, Brodowska, & Paszko, 2019).
Photodegradation and Advanced Oxidation Processes
Advanced Oxidation Processes for Phenoxy Acid Degradation The review by Muszyński et al. (2019) also explores the efficacy of advanced oxidation processes (AOPs) in degrading phenoxy acids in water, highlighting the potential for these methods to effectively lower concentrations of such compounds, including "this compound," in contaminated water bodies (Muszyński, Brodowska, & Paszko, 2019).
Environmental and Health Safety
Occupational Exposure to Bisphenol A and Analogues While not directly related to "this compound," the review by Ribeiro, Ladeira, and Viegas (2017) on occupational exposure to Bisphenol A (BPA) underscores the importance of understanding the exposure and health effects of industrial chemicals, including phenoxy acid derivatives, to ensure safe handling and regulatory compliance (Ribeiro, Ladeira, & Viegas, 2017).
Mécanisme D'action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid are not well-studied. The compound’s bioavailability, half-life, and clearance rate remain to be determined. The compound has a molecular weight of 29837600 , a density of 1.101g/cm3 , and a boiling point of 430.7ºC at 760mmHg , which may influence its pharmacokinetic properties.
Propriétés
IUPAC Name |
2-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-18(2,14-8-6-5-7-9-14)15-10-12-16(13-11-15)22-19(3,4)17(20)21/h5-13H,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQNICQOOANLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173939 |
Source


|
| Record name | Ici 53072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2012-73-9 |
Source


|
| Record name | Ici 53072 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ici 53072 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

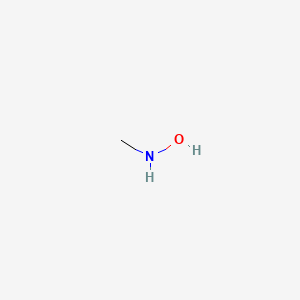

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)
